

Crystal Structure of 9,9'-Bifluorene: A Technical Guide

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Compound of Interest

Compound Name: 9,9'-Bifluorene

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This technical guide provides an in-depth analysis of the crystal structure of **9,9'-Bifluorene**, a polycyclic aromatic hydrocarbon with applications in materials science and organic electronics. This document details the molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Molecular Structure and Crystallographic Data

9,9'-Bifluorene (C₂₆H₁₈) is a dimeric hydrocarbon composed of two fluorene units linked by a single covalent bond between their respective C9 atoms.^{[1][2][3]} The molecule possesses a non-planar, sterically crowded structure.

The definitive determination of the three-dimensional arrangement of atoms in the crystalline state of **9,9'-Bifluorene** was achieved through single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 297635.

Crystallographic Data Summary

The key crystallographic parameters for **9,9'-Bifluorene** are summarized in the table below. This data provides the fundamental information about the unit cell and the overall crystal packing.

Parameter	Value
Chemical Formula	C ₂₆ H ₁₈
Molecular Weight	330.42 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 6.2260(1) Å, b = 8.3968(2) Å, c = 33.5357(7) Å
α = 90°, β = 90°, γ = 90°	
Volume	1753.20(6) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.252 Mg/m ³
Temperature	293(2) K
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor (R1)	0.035
wR-factor (wR2)	0.091

Data sourced from the Crystallography Open Database, entry for 3,9'-Bi(9H-fluorene), an isomer with similar cell parameters, and PubChem entry for **9,9'-Bifluorene** referencing CCDC 297635.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of 9,9'-Bifluorene

A modern and efficient method for the synthesis of **9,9'-Bifluorene** is the catalytic reductive homocoupling of 9-bromofluorene.[\[1\]](#)

Materials:

- 9-Bromofluorene

- Triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$) (catalyst)
- Xylene (solvent)
- Methanol (for crystallization)
- N-Bromosuccinimide (for synthesis of 9-bromofluorene)
- Benzoyl peroxide (for synthesis of 9-bromofluorene)
- Carbon tetrachloride (for synthesis of 9-bromofluorene)
- Fluorene (starting material for 9-bromofluorene)

Procedure for Synthesis of 9-Bromofluorene:

- A mixture of fluorene, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride is stirred at reflux for 3 hours.[\[5\]](#)
- After cooling to room temperature, the mixture is filtered.
- The filtrate is evaporated under reduced pressure to yield a dark oil.
- Crystallization from methanol affords 9-bromofluorene as a yellow solid.[\[5\]](#)

Procedure for Reductive Coupling:

- A solution of 9-bromofluorene in xylene is prepared.
- A catalytic amount (0.1 mol %) of $\text{Ru}_3(\text{CO})_{12}$ is added to the solution.
- The mixture is heated to reflux.
- The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization.

Single Crystal Growth

High-quality single crystals of **9,9'-Bifluorene** suitable for X-ray diffraction can be obtained by the slow evaporation method.

Procedure:

- A saturated solution of purified **9,9'-Bifluorene** is prepared in a suitable solvent, such as benzene or glacial acetic acid, at room temperature.^[6]
- The solution is filtered to remove any insoluble impurities.
- The clear solution is placed in a vial covered with a perforated lid to allow for slow evaporation of the solvent over several days in a vibration-free environment.
- Colorless, well-formed crystals will deposit as the solvent evaporates.

Single-Crystal X-ray Diffraction Analysis

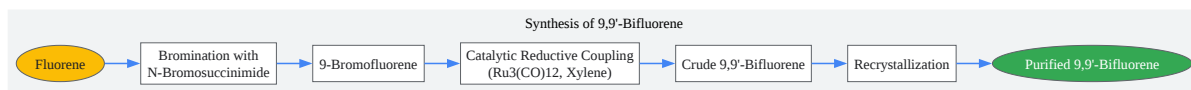
The determination of the crystal structure of **9,9'-Bifluorene** involves the following general steps.

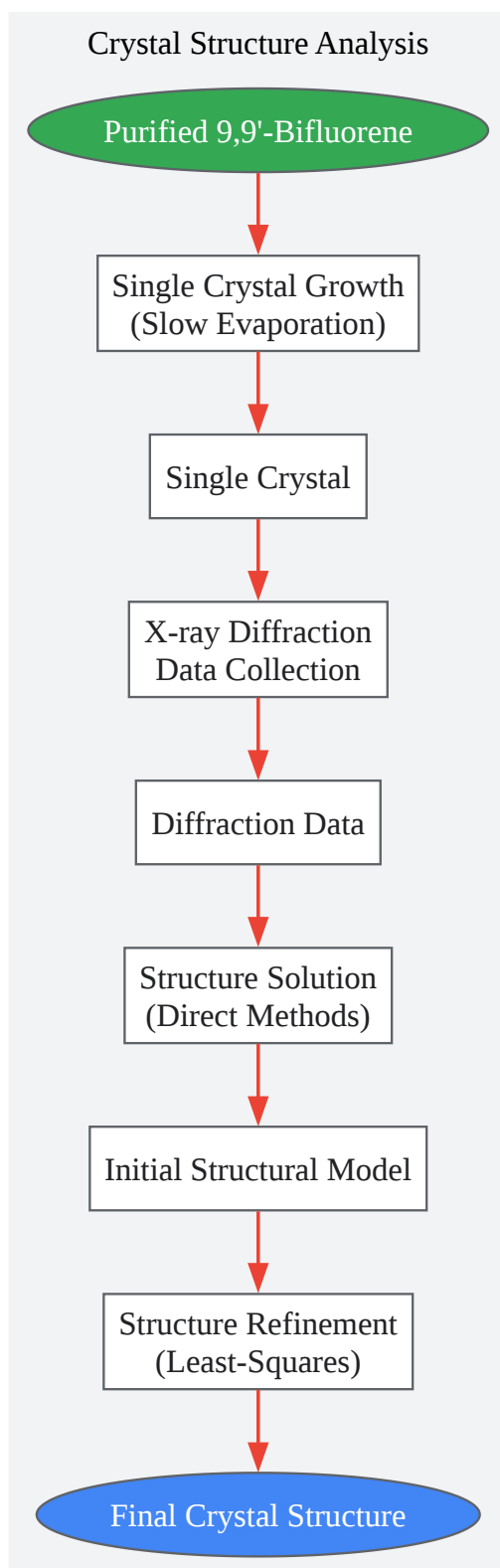
Procedure:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. Data is collected using monochromatic X-radiation (e.g., Mo K α). The diffractometer records the intensities and positions of the diffracted X-ray beams.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F^2 .

Logical Workflow and Process Visualization

The following diagrams illustrate the key stages in the synthesis and structural analysis of **9,9'-Bifluorene**.





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